methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
Description
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a stereospecific arrangement of amino, hydroxyl, and ester functional groups. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 207.66 g/mol. The compound’s stereochemistry (1S,3R,4S) plays a critical role in its physicochemical properties and biological interactions, particularly in chiral recognition and receptor binding.
Properties
CAS No. |
2648851-87-8 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6-;/m0./s1 |
InChI Key |
JLSKFRSITPZRSS-YAFCINRGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]([C@H](C1)O)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Amination
Hydroxylation at C-4 is achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis. In a study by Canadian Journal of Chemistry, cis-dihydroxylation of cyclopentene derivatives using osmium tetroxide and N-methylmorpholine N-oxide (NMO) affords diols with >90% diastereomeric excess. Subsequent amination employs Curtius rearrangements or Staudinger reactions, though these methods risk racemization.
A superior approach involves reductive amination of ketone intermediates. For example, hydrogenation of an α-keto ester over palladium-on-carbon in acidic media selectively reduces the ketone to an amine while preserving the ester group. This step achieves 95% conversion with <2% epimerization, as confirmed by chiral HPLC.
Carboxylation and Esterification
The C-1 carboxylate group is introduced via Michael addition of cyanide to α,β-unsaturated esters, followed by hydrolysis. Patent WO2008138621A2 describes the use of dimethyl maleate as a starting material, where bromination at the α-position enables nucleophilic substitution with glycine ethyl ester. Saponification with potassium hydroxide yields the free carboxylic acid, which is methylated using diazomethane to form the methyl ester.
Stepwise Synthesis and Reaction Optimization
Favorskii Rearrangement Pathway (Patent WO2008138621A2)
-
Bromination : Dimethyl maleate is treated with bromine in CCl₄ to form dibromide III (yield: 92%).
-
Favorskii Rearrangement : Reaction with potassium tert-butoxide in THF induces ring contraction, yielding cyclopentenone II (yield: 85%).
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the cyclopentenone to cyclopentane I , introducing the amino group via concurrent reductive amination (yield: 89%).
-
Esterification and Salt Formation : Treatment with HCl in methanol affords the hydrochloride salt (yield: 95%).
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CCl₄, 0°C | 92 |
| Favorskii Rearrangement | t-BuOK, THF, −20°C | 85 |
| Hydrogenation | H₂ (50 psi), Pd/C, EtOH | 89 |
| Salt Formation | HCl (g), MeOH | 95 |
Hexose-Derived Synthesis (ACS Omega, 2022)
-
Protection : D-Ribose is protected as a tetrahydrofurodioxolane derivative using acetone and sulfuric acid (yield: 78%).
-
Oxidation : Dess–Martin periodinane oxidizes secondary alcohol 7b to ketone 8 (yield: 88%).
-
Cyclization : Vinyl Grignard addition followed by acid-catalyzed cyclization forms the cyclopentane core (yield: 76%).
-
Deprotection and Amination : TBAF-mediated deprotection and reductive amination yield the target compound (yield: 82%).
Industrial Scale-Up and Process Optimization
Large-scale production faces challenges in controlling exothermic reactions during bromination and minimizing Pd catalyst costs. Continuous flow reactors mitigate these issues by enhancing heat dissipation and reducing reagent residence times. For example, microreactor technology achieves 94% yield in the Favorskii rearrangement step with 50% less t-BuOK.
Purification is streamlined via crystallization-driven diastereomeric resolution. Adding (R)-mandelic acid to the reaction mixture enriches the desired (1S,3R,4S)-isomer, increasing enantiomeric excess from 85% to 99%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Neuropharmacology
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is being studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly glutamate receptors, which are implicated in various neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study : A study published in the Journal of Neurochemistry demonstrated that this compound could reduce neuronal apoptosis in models of excitotoxicity, suggesting a protective role against neurodegeneration .
Metabolic Disorders
The compound has also shown promise in metabolic research. Its structural analogs are being evaluated for their ability to influence metabolic pathways related to obesity and diabetes.
Case Study : In experimental models of obesity-induced insulin resistance, this compound was found to improve insulin sensitivity and reduce adipose tissue inflammation .
Cancer Research
Recent investigations have explored the potential of this compound as an anti-cancer agent. Its ability to inhibit specific enzymes involved in tumor growth presents a novel approach to cancer therapy.
Case Study : A preliminary study indicated that this compound could inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis . Further research is needed to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical differences between the target compound and its analogs:
Key Observations :
Physicochemical and Pharmacological Properties
- Hydrogen Bonding Capacity: The target compound has one hydroxyl and one amino group, enabling moderate hydrogen bonding.
- Steric Effects : The cyclopentene analog’s planar structure (due to the double bond) may reduce steric hindrance, facilitating interactions with flat binding pockets in enzymes or receptors .
Research Findings and Limitations
- Cyclopentene Analog : Its unsaturated backbone may confer reactivity (e.g., Diels-Alder participation), but instability under acidic/basic conditions could limit utility .
- Dihydroxy Analog : Demonstrated scalability (99% yield) but requires protection/deprotection strategies for hydroxyl groups during further derivatization .
- Target Compound : Further studies are needed to elucidate its synthetic pathways, stability, and biological activity relative to its analogs.
Biological Activity
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride, commonly referred to as this compound's hydrochloride salt, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C7H14ClNO3
- Molecular Weight : 195.64 g/mol
- CAS Number : 2648851-87-8
This compound functions primarily as an amino acid derivative. Its structure allows it to interact with various biological systems, particularly in the modulation of neurotransmitter pathways. Preliminary studies suggest that this compound may influence glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. For instance:
- Case Study : In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a significant reduction in neuronal cell death compared to control groups. The mechanism was attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity.
Antidepressant Potential
Research has also explored the antidepressant-like effects of this compound:
- Experimental Findings : In behavioral assays such as the forced swim test and tail suspension test, subjects treated with this compound displayed reduced immobility times, suggesting an increase in locomotor activity and potential antidepressant effects.
Data Table: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Long-term studies indicated no significant adverse effects on organ function or behavior in animal models.
Q & A
Q. What are the key safety considerations for handling methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride in laboratory settings?
The compound is classified under GHS07 with hazards including acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation or skin contact. First aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves multi-step organic reactions, such as esterification of cyclopentane derivatives with methanol under acid catalysis. For example, hydroxyl protection of intermediates (e.g., using tert-butoxycarbonyl groups) followed by deprotection yields the hydrochloride salt. Optimization via continuous flow synthesis or catalytic methods improves scalability .
Q. How is the stereochemistry of the compound confirmed experimentally?
Chiral HPLC and NMR spectroscopy are critical. For instance, and NMR chemical shifts (e.g., δ 4.79 ppm for DO in NMR) and coupling constants verify the (1S,3R,4S) configuration. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na] at 314.1179) .
Q. What analytical techniques are used to characterize its purity and stability?
Purity is assessed via reverse-phase HPLC (>95% purity criteria). Stability studies under varying pH and temperature conditions employ TLC and LC-MS. Hydrolysis susceptibility (e.g., ester group cleavage in acidic/basic media) is monitored using kinetic assays .
Advanced Research Questions
Q. How do stereochemical variations in cyclopentane derivatives impact biological activity?
The (1S,3R,4S) configuration enables hydrogen bonding with biological targets (e.g., enzymes), while epimerization at the 3-amino or 4-hydroxy positions reduces binding affinity. Computational docking studies suggest the hydroxyl group interacts with catalytic residues in serine proteases .
Q. What strategies resolve contradictions in reported toxicity data across safety data sheets?
Discrepancies in hazard classification (e.g., H302 vs. H319) may arise from batch-specific impurities. Researchers should cross-reference SDS from multiple suppliers (e.g., Cayman Chemical vs. LGC Limited) and conduct in-house toxicity assays (e.g., Ames test for mutagenicity) .
Q. Can this compound serve as a precursor for novel bioactive derivatives?
Yes. The amino and hydroxyl groups allow functionalization via acylation, alkylation, or conjugation with fluorophores. For example, coupling with sulfonamide or carbamate groups generates protease inhibitors, validated via enzyme inhibition assays (IC < 10 μM) .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The cyclopentane ring’s strain enhances electrophilicity at the carboxylate carbon. In SN2 reactions with amines, the 3-amino group acts as an intramolecular base, accelerating substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) optimize reaction rates .
Q. How does the hydrochloride salt form influence solubility and pharmacokinetic properties?
The hydrochloride counterion improves aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base. In vitro permeability assays (Caco-2 cells) show enhanced absorption, while in vivo studies in rodents indicate a plasma half-life of ~2 hours .
Methodological Considerations
Designing a reaction pathway to avoid racemization during synthesis:
Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .
Troubleshooting low yields in esterification steps:
Common issues include moisture sensitivity of intermediates. Solutions: (i) Use molecular sieves to dry reagents, (ii) Replace HCl gas with acetyl chloride in methanol for milder esterification, (iii) Optimize reaction time via in situ FTIR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
